molecular formula C6H8O B105895 3-Methyl-1-penten-4-yn-3-ol CAS No. 3230-69-1

3-Methyl-1-penten-4-yn-3-ol

Cat. No.: B105895
CAS No.: 3230-69-1
M. Wt: 96.13 g/mol
InChI Key: VBATUBQIYXCZPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyl-1-penten-4-yn-3-ol is an acetylenic alcohol It has been found to react with ruthenium vinyl carbene .

Mode of Action

The compound interacts with ruthenium vinyl carbene to form a ten-membered η2 -olefin coordinated ruthenacycle . This suggests that the compound may act as a ligand, binding to the ruthenium vinyl carbene and inducing a structural change.

Biochemical Pathways

It undergoes allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-l-ol . This indicates that the compound may be involved in reactions leading to structural rearrangements.

Result of Action

The formation of a ten-membered η2 -olefin coordinated ruthenacycle suggests that the compound may induce structural changes in its targets, potentially altering their function.

Action Environment

It’s worth noting that the efficiency of different palladium catalysts for the hydrogenation of this compound under continuous-flow liquid-phase conditions has been evaluated . This suggests that the compound’s action may be influenced by the presence of certain catalysts and the conditions under which the reaction takes place.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-penten-4-yn-3-ol is known to react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . This interaction suggests that this compound may interact with other enzymes and proteins in a similar manner, participating in biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-penten-4-yn-3-ol can be synthesized through the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium. The process involves the formation of acetylene calcium, which then reacts with methyl vinyl ketone to produce the desired compound .

Industrial Production Methods: The industrial production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Methyl-1-penten-4-yn-3-ol is unique due to its dual functional groups (alkyne and alcohol), which provide versatility in chemical reactions. Compared to similar compounds, it offers distinct reactivity patterns, particularly in hydrogenation and allylic rearrangement reactions .

Properties

IUPAC Name

3-methylpent-1-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBATUBQIYXCZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309857
Record name 3-Methyl-1-penten-4-yn-3-ol
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-69-1
Record name 3-Methyl-1-penten-4-yn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-69-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-4-yn-3-ol, 3-methyl-
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Record name 3230-69-1
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Record name 3-Methyl-1-penten-4-yn-3-ol
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Record name 3-methylpent-1-en-4-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route for producing 2-Ethinyl-1,3-butadiene from 3-Methyl-1-penten-4-yn-3-ol?

A1: Research indicates that gas-phase dehydration of this compound using molecular sieve 5A at 300°C is the most efficient method for synthesizing 2-Ethinyl-1,3-butadiene. [] This method results in a 63% isolated yield, surpassing other explored synthetic pathways. [] You can find more details about this synthesis in the paper titled "2-Ethinyl-1,3-butadien ein neues Dien für die Diels-Alder-Reaktion" available on Semantic Scholar: .

Q2: Can this compound undergo allylic rearrangement, and if so, what is the product?

A2: Yes, this compound can undergo a reversible allylic rearrangement. [] This rearrangement results in the formation of 3-Methyl-2-penten-4-yn-1-ol. [] While the provided abstracts lack details on the conditions and mechanism, the rearrangement highlights the reactivity of the compound's structure. The paper "Reversible Allylic Rearrangement of this compound to 3-Methyl-2-penten-4-yn-1-ol" can provide further insights: .

Q3: Have there been any computational studies on the allylic rearrangement of this compound?

A3: Yes, researchers have employed quantum chemical methods to study the electronic structure of the intermediate involved in the allylic rearrangement of this compound. [] Although the abstract doesn't detail the specific computational methods or findings, it highlights the application of computational chemistry to understand this chemical process. For a deeper understanding, refer to the paper "Quantum chemical study of electronic structure of an intermediate in allylic rearrangement of this compound": .

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